5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most vital structural motifs in the field of organic chemistry. sigmaaldrich.com Its unique chemical properties, arising from the nitrogen heteroatom, have made it a cornerstone in the development of a vast array of functional molecules. sigmaaldrich.com Pyridine and its derivatives are not only fundamental precursors for pharmaceuticals and agrochemicals but also serve as key reagents and solvents in synthesis. nih.gov
This "privileged scaffold" is a component in more than 7000 existing drug molecules of medicinal importance and has been consistently incorporated into a diverse range of drug candidates approved by the FDA. nih.govbldpharm.comchemicalbook.com The structural versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. sigmaaldrich.com Natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids, feature the pyridine core, highlighting its significance in biological systems. nih.gov The widespread application of pyridine scaffolds in medicinal chemistry is driven by their ability to impart favorable properties such as improved water solubility and diverse pharmacological profiles, leading to their use in developing agents for a wide spectrum of diseases. bldpharm.commdpi.com
Overview of Halogenated and Alkoxylated Aminopyridine Derivatives in Synthetic and Mechanistic Studies
Within the broad family of pyridine derivatives, those bearing amine, halogen, and alkoxy substituents are of particular interest due to their versatile reactivity and utility as synthetic building blocks.
Halogenated Aminopyridines are crucial intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The halogen atom, typically chlorine or bromine, serves as a versatile handle for further molecular elaboration. It provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures. The synthesis of halogenated pyridines can be challenging, with ongoing research focused on developing regioselective halogenation methods. chemicalbook.com Furthermore, halogen atoms can participate in "halogen bonding," a non-covalent interaction that is increasingly utilized in crystal engineering and medicinal chemistry to control molecular assembly and influence drug-target binding. chemcia.combiomart.cn
Alkoxylated Aminopyridines incorporate an alkoxy group (-OR) which can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and hydrogen bonding capacity. The introduction of alkoxy groups can be achieved through various synthetic methods, including nucleophilic aromatic substitution on an activated pyridine ring. These derivatives are studied for their potential to optimize the pharmacokinetic profiles of drug candidates.
The combination of these functional groups on a single pyridine ring, as seen in halogenated, alkoxylated aminopyridines , creates a multifunctional scaffold. Such compounds are highly valued in the construction of chemical libraries for drug discovery, offering multiple points for diversification. The amino group can be readily acylated or alkylated, while the halogen provides a site for carbon-carbon or carbon-heteroatom bond formation.
Research Context for 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine within Pyridine Chemistry
The specific compound, this compound, is a trifunctionalized pyridine derivative. While detailed research publications focusing exclusively on this exact molecule are not prevalent, its structure firmly places it within the context of advanced synthetic intermediates used in medicinal chemistry and materials science.
Structural Features and Synthetic Potential:
5-Bromo Position: The bromine atom at the C5 position is strategically placed for use in cross-coupling reactions. Drawing parallels from its close analogue, 5-bromo-2-methylpyridin-3-amine (B1289001), this site is reactive toward palladium-catalyzed Suzuki couplings with various arylboronic acids to generate 5-aryl pyridine derivatives. mdpi.com This allows for the systematic introduction of diverse aryl and heteroaryl groups.
3-Amino Group: The primary amine at the C3 position is a key nucleophilic center. It can be readily transformed into a wide range of functional groups, including amides, sulfonamides, and ureas, which are common moieties in biologically active compounds.
Given these features, this compound is best understood as a versatile building block designed for the synthesis of more complex target molecules. Its utility lies in its capacity for sequential, regioselective functionalization at its three distinct reactive sites, making it a valuable precursor for creating libraries of novel compounds for biological screening. For instance, the bromine could first be used in a cross-coupling reaction, followed by modification of the amino group to rapidly generate a diverse set of drug-like molecules.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)OC1=NC=C(C=C1N)Br |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-bromo-2-methylpyridin-3-amine |
| Niacin |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPXSXFUKZNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Molecular Architecture of 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Systematic IUPAC Nomenclature and Positional Isomerism Considerations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine . The naming convention for substituted pyridines follows a clear set of priorities. The numbering of the pyridine (B92270) ring begins at the nitrogen atom, which is assigned position 1. wikipedia.org Substituents are then numbered based on their position on the ring, and listed alphabetically in the final name. In this case, the substituents are a bromo group at position 5, a propan-2-yloxy (commonly known as isopropoxy) group at position 2, and an amino group at position 3.
Positional isomerism is a key consideration for substituted pyridines. The arrangement of the three different substituents (bromo, propan-2-yloxy, and amino) on the pyridine ring can lead to a variety of isomers. The specific isomer, this compound, is just one of many possibilities. The location of these functional groups significantly influences the compound's physical and chemical properties.
Table 1: Selected Positional Isomers of Bromo-(propan-2-yloxy)pyridin-amine
| IUPAC Name | Position of Bromo | Position of Propan-2-yloxy | Position of Amino |
|---|---|---|---|
| This compound | 5 | 2 | 3 |
| 3-Bromo-2-(propan-2-yloxy)pyridin-5-amine | 3 | 2 | 5 |
| 2-Bromo-5-(propan-2-yloxy)pyridin-3-amine | 2 | 5 | 3 |
| 6-Bromo-2-(propan-2-yloxy)pyridin-4-amine | 6 | 2 | 4 |
Fundamental Structural Features and Functional Group Analysis
The core of the molecule is a pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than the carbon atoms, leading to a degree of electron withdrawal from the ring system. wikipedia.org This generally makes the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene. pearson.com
The bromo group at position 5 is an electronegative substituent that exerts a deactivating effect on the pyridine ring for electrophilic substitution through its negative inductive effect (-I). However, it can also donate electron density to the ring via resonance (+R) due to its lone pairs of electrons.
The amino group (-NH₂) at position 3 is a strong activating group. It donates electron density to the pyridine ring through a positive resonance effect (+R), which is generally stronger than its negative inductive effect (-I). This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.
The propan-2-yloxy group (-OCH(CH₃)₂) at position 2 is an alkoxy group. The oxygen atom, with its lone pairs of electrons, acts as an electron-donating group through resonance (+R), which activates the aromatic ring towards electrophilic substitution. youtube.com Similar to the amino group, it also has a deactivating inductive effect (-I) due to the electronegativity of the oxygen atom.
Table 2: Analysis of Functional Groups in this compound
| Functional Group | Chemical Formula | Type | Electronic Effect on Pyridine Ring |
|---|---|---|---|
| Pyridine | C₅H₅N | Aromatic Heterocycle | Electron-withdrawing core |
| Bromo | -Br | Halogen | -I (Inductive), +R (Resonance) |
| Amino | -NH₂ | Primary Amine | -I (Inductive), +R (Resonance) - Strong Activator |
| Propan-2-yloxy | -OCH(CH₃)₂ | Ether (Alkoxy) | -I (Inductive), +R (Resonance) - Activator |
Conformational Analysis and Stereochemical Implications
The conformational flexibility of this compound primarily arises from the rotation around the single bonds associated with the propan-2-yloxy substituent. Specifically, rotation around the C2-O bond and the O-CH bond of the isopropyl group can lead to different spatial arrangements of the atoms.
The orientation of the isopropyl group relative to the plane of the pyridine ring is of particular interest. Due to steric hindrance with the adjacent amino group at position 3 and the pyridine ring itself, free rotation around the C2-O bond is likely to be restricted. The molecule will likely adopt a conformation that minimizes these steric clashes. The bulky isopropyl group may prefer to be oriented away from the amino group.
From a stereochemical perspective, this compound does not possess a chiral center in its ground state. A chiral center would require a carbon atom bonded to four different groups. However, the introduction of substituents or specific conformations could, in theory, lead to chirality in more complex derivatives. For the parent molecule, there are no inherent stereochemical implications such as enantiomerism or diastereomerism. The molecule is achiral and would not exhibit optical activity.
Strategic Approaches to the Synthesis of 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Precursor Synthesis and Building Block Derivatization
The synthesis of the target compound necessitates the preparation of key intermediates and building blocks. This involves the strategic introduction of the required substituents onto a pyridine (B92270) core through a series of chemical transformations.
Synthesis of Halogenated Pyridine Intermediates (e.g., Bromination of Pyridine Cores)
The introduction of a bromine atom at the 5-position of the pyridine ring is a crucial step. Direct bromination of unsubstituted pyridine is often challenging and can lead to a mixture of products. researchgate.net Electrophilic aromatic substitution on the pyridine ring typically requires harsh conditions due to the electron-deficient nature of the heterocycle. youtube.com
To achieve the desired 5-bromo substitution pattern, it is often more efficient to start with a pre-functionalized pyridine derivative. For instance, starting with 2-aminopyridine, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetone. ijssst.info This method offers good yields for the synthesis of 2-amino-5-bromopyridine. ijssst.info
Another approach involves the diazotization of an aminopyridine followed by bromination. wikipedia.org For example, 2-aminopyridine can be converted to 2-bromopyridine through this process. wikipedia.orggoogle.com However, to obtain the 5-bromo isomer, one would need to start with the corresponding 5-aminopyridine derivative.
The regioselectivity of halogenation can also be influenced by the presence of other substituents on the pyridine ring. mountainscholar.org For instance, the presence of an activating group can direct the incoming electrophile to a specific position. Alternatively, ring-opening and subsequent ring-closing strategies, such as those involving Zincke imine intermediates, can provide access to specific halopyridine isomers under mild conditions. chemrxiv.orgalfa-chemistry.com
| Starting Material | Reagent | Product | Reference |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) in Acetone | 2-Amino-5-bromopyridine | ijssst.info |
| Pyridine | Bromine in fuming sulfuric acid at 130°C | 3-Bromopyridine | chempanda.com |
| Pyridine N-oxide | Phosphorous oxybromide | 2-Bromo- and 4-Bromopyridine | researchgate.net |
Introduction of the Isopropoxy Moiety through Etherification Reactions
The isopropoxy group is typically introduced via a nucleophilic aromatic substitution reaction, where an appropriately substituted pyridine is treated with isopropoxide. For this to occur, the pyridine ring must have a good leaving group at the 2-position, such as a halogen.
Starting with a dihalogenated pyridine, such as 2,5-dibromopyridine, selective substitution can be achieved. The halogen at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than halogens at other positions. stackexchange.com By reacting 2,5-dibromopyridine with sodium isopropoxide, the isopropoxy group can be introduced at the 2-position to yield 5-bromo-2-isopropoxypyridine.
The reaction conditions for such etherification reactions are critical to ensure high yields and prevent side reactions. The choice of solvent and temperature can significantly influence the outcome of the reaction.
Formation of the Aminopyridine Scaffold (e.g., via Hofmann Degradation, Reductive Methods)
With the brominated and isopropoxylated pyridine core in hand, the final step is the introduction of the amine group at the 3-position. This can be accomplished through several methods.
One common approach is the reduction of a corresponding nitro compound. If 5-bromo-2-isopropoxy-3-nitropyridine is available, it can be reduced to the desired 3-amino derivative. Various reducing agents can be employed for this transformation, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or catalytic hydrogenation. semanticscholar.orgresearchgate.netchemicalbook.com The reduction of nitropyridines to aminopyridines is a well-established and efficient method. google.comresearchgate.net
Another potential route is the Hofmann rearrangement of a pyridine-3-carboxamide. wikipedia.orgkhanacademy.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org If 5-bromo-2-isopropoxypyridine-3-carboxamide can be synthesized, it could be subjected to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield 5-bromo-2-isopropoxypyridin-3-amine. wikipedia.orgkhanacademy.org
| Precursor | Method | Product | Key Features |
| 5-Bromo-2-isopropoxy-3-nitropyridine | Reduction (e.g., Fe/HCl) | 5-Bromo-2-isopropoxypyridin-3-amine | High-yielding and widely applicable for nitro group reduction. semanticscholar.orgresearchgate.net |
| 5-Bromo-2-isopropoxypyridine-3-carboxamide | Hofmann Rearrangement | 5-Bromo-2-isopropoxypyridin-3-amine | Results in the loss of a carbon atom, forming a primary amine. wikipedia.org |
Direct and Stepwise Synthesis Methodologies for the Chemical Compound
The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine can be approached through either direct, often catalyzed, methods or more traditional stepwise methodologies involving nucleophilic aromatic substitution.
Catalytic Reaction Pathways (e.g., Palladium-Catalyzed Alkoxylation or Amination)
Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-heteroatom bonds. acs.org These methods could potentially be applied to the synthesis of the target compound.
For instance, a palladium-catalyzed alkoxylation could be used to introduce the isopropoxy group. rsc.orgrsc.org Starting with a suitable dihalopyridine, such as 2,5-dibromo-3-aminopyridine, a selective palladium-catalyzed reaction with isopropanol could potentially install the isopropoxy moiety at the 2-position. The choice of ligand is crucial for the success and selectivity of such reactions. organic-chemistry.org
Alternatively, a palladium-catalyzed amination (Buchwald-Hartwig amination) could be employed to introduce the amino group. nih.govacs.orgnih.govacs.org If 3,5-dibromo-2-isopropoxypyridine is used as a starting material, a palladium-catalyzed reaction with an ammonia equivalent could introduce the amino group at the 3-position. acs.org The development of efficient catalysts has expanded the scope of this reaction to include a wide range of aryl and heteroaryl halides. mit.edunih.gov
| Reaction Type | Starting Material Example | Reagents | Product |
| Palladium-Catalyzed Alkoxylation | 2,5-Dibromo-3-aminopyridine | Isopropanol, Palladium Catalyst, Ligand, Base | 5-Bromo-2-isopropoxypyridin-3-amine |
| Palladium-Catalyzed Amination | 3,5-Dibromo-2-isopropoxypyridine | Ammonia source, Palladium Catalyst, Ligand, Base | 5-Bromo-2-isopropoxypyridin-3-amine |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. masterorganicchemistry.com The synthesis of this compound can be envisioned through a series of SNAr reactions.
A plausible stepwise route would begin with a dihalopyridine, for example, 2,3,5-tribromopyridine. The reactivity of the halogen atoms on the pyridine ring towards nucleophilic substitution is position-dependent, with the 2- and 4-positions being more activated than the 3-position. stackexchange.com
The first step could involve the selective substitution of the bromine atom at the 2-position with isopropoxide. This would be followed by the substitution of the bromine atom at the 3-position with an amino group, for instance, by reacting with ammonia or a protected amine source. The conditions for each substitution step would need to be carefully controlled to achieve the desired regioselectivity. sci-hub.senih.gov
The success of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. masterorganicchemistry.com The presence of the nitrogen atom in the pyridine ring inherently activates the 2- and 4-positions towards nucleophilic attack. youtube.com
Pyridine Ring Construction Approaches (e.g., Condensation of Carbonyl Compounds, Cycloaddition Reactions)
The formation of the pyridine ring is a critical step in the synthesis of this compound. Two primary strategies for constructing the pyridine heterocycle are the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org
Condensation of Carbonyl Compounds
This classical approach involves the reaction of aldehydes and ketones with a nitrogen source, typically ammonia or an ammonia equivalent, to form the pyridine ring. pharmaguideline.com Several named reactions, such as the Hantzsch, Kröhnke, and Guareschi Thorpe syntheses, fall under this category. pharmaguideline.com
For the synthesis of a polysubstituted pyridine like this compound, a modified Hantzsch-type synthesis could be envisioned. This would involve the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde, and a source of ammonia. To incorporate the specific substituents of the target molecule, the starting materials would need to be carefully chosen. For instance, a brominated dicarbonyl compound could be used to introduce the bromine atom at the desired position. The isopropoxy group could be introduced from a starting material or installed on the pyridine ring after its formation.
A potential retrosynthetic analysis suggests that a suitably substituted 1,5-dicarbonyl compound could be cyclized with an ammonia source. The challenge lies in the synthesis of the acyclic precursor with the correct placement of the bromo, isopropoxy, and amino functionalities or their precursors.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and often more convergent approach to pyridine synthesis. baranlab.org These reactions involve the combination of a diene and a dienophile to form a six-membered ring. For pyridine synthesis, this typically involves an azadiene (a diene containing a nitrogen atom).
One of the most effective cycloaddition strategies for pyridine synthesis is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction involves the co-cyclotrimerization of two alkyne molecules and a nitrile. By carefully selecting the substitution pattern of the alkynes and the nitrile, a wide variety of substituted pyridines can be accessed. For the target compound, one could hypothetically use a brominated alkyne, another alkyne bearing a precursor to the amino group, and a nitrile that could be converted to the isopropoxy group.
Another prominent cycloaddition method is the Diels-Alder reaction. acsgcipr.org This can involve either a normal electron-demand reaction between a diene and an alkene/alkyne or an inverse electron-demand Diels-Alder reaction. The latter is often more successful for pyridine synthesis, utilizing electron-poor azadienes like 1,2,4-triazines. acsgcipr.org The initial cycloadduct typically undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and form the pyridine ring. acsgcipr.org A hypothetical Diels-Alder approach to this compound could involve the reaction of a substituted 1,2,4-triazine with an appropriate dienophile to construct the pyridine core with the desired substituents or their precursors.
| Pyridine Ring Construction Approach | Description | Potential Starting Materials for Target Compound | Key Advantages | Key Challenges |
| Hantzsch Pyridine Synthesis | Condensation of a β-ketoester, an aldehyde, and ammonia. pharmaguideline.com | Brominated β-ketoester, isopropoxy-acetaldehyde, ammonia. | Well-established, readily available starting materials. | Can produce dihydropyridine intermediates requiring oxidation; regioselectivity can be an issue. |
| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org | Suitably substituted α,β-unsaturated carbonyl and pyridinium salt. | High functional group tolerance. wikipedia.org | Requires pre-functionalized starting materials. |
| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization of two alkynes and a nitrile. nih.gov | Brominated alkyne, amino-group bearing alkyne, isopropoxy-nitrile. | High atom economy, convergent. | Requires specialized catalysts, regioselectivity control. |
| Inverse-Demand Diels-Alder | Reaction of an electron-poor azadiene with an electron-rich dienophile. acsgcipr.org | Substituted 1,2,4-triazine, isopropoxy-enamine. | Often proceeds under mild conditions, predictable regiochemistry. | Synthesis of the required substituted azadiene can be complex. |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of impurities. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.
In the context of a transition metal-catalyzed [2+2+2] cycloaddition, the choice of the metal catalyst (e.g., cobalt, rhodium, nickel) and the ancillary ligands can have a profound impact on the reaction's efficiency and regioselectivity. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Temperature and reaction time are often interdependent, with higher temperatures generally leading to faster reactions but potentially also to the formation of byproducts.
For condensation reactions like the Hantzsch synthesis, the choice of catalyst (often a Brønsted or Lewis acid) and the method of water removal can significantly affect the yield. The reaction temperature is also a critical parameter to control.
The following hypothetical data table illustrates an optimization study for a key step in a potential synthesis of the target compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Product:Byproduct) |
| 1 | Co(I) complex (5) | Toluene | 80 | 24 | 45 | 3:1 |
| 2 | Co(I) complex (5) | Dioxane | 80 | 24 | 55 | 5:1 |
| 3 | Co(I) complex (10) | Dioxane | 80 | 24 | 62 | 5:1 |
| 4 | Co(I) complex (5) | Dioxane | 100 | 12 | 75 | 8:1 |
| 5 | Rh(I) complex (5) | Dioxane | 100 | 12 | 85 | 15:1 |
| 6 | Rh(I) complex (2.5) | Dioxane | 100 | 12 | 82 | 15:1 |
From this illustrative data, the use of a Rh(I) catalyst in dioxane at 100°C for 12 hours provides the optimal balance of yield and selectivity for this hypothetical transformation.
Purification and Isolation Techniques for the Chemical Compound and its Synthetic Intermediates
The purification of this compound and its synthetic intermediates is essential to obtain a product of high purity. Common techniques employed include extraction, crystallization, and chromatography.
Extraction
Following the reaction work-up, liquid-liquid extraction is often used to separate the desired product from inorganic salts and highly polar or nonpolar impurities. The choice of solvent is critical and depends on the polarity of the target compound. For an aminopyridine derivative, a solvent like ethyl acetate or dichloromethane would likely be suitable. The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic impurities.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial for effective purification. For aminopyridine compounds, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often employed.
Chromatography
Column chromatography is a versatile technique for separating complex mixtures. The crude material is loaded onto a stationary phase (e.g., silica gel or alumina) and eluted with a mobile phase (a solvent or solvent mixture). The components of the mixture separate based on their differential adsorption to the stationary phase. For a moderately polar compound like this compound, a typical mobile phase might be a gradient of ethyl acetate in hexanes.
The following table summarizes the purification methods that could be applied to the target compound and its potential intermediates.
| Compound/Intermediate | Purification Technique | Solvent System (if applicable) | Expected Purity |
| Brominated Dicarbonyl Intermediate | Column Chromatography | Hexanes/Ethyl Acetate | >98% |
| Cyclization Precursor | Crystallization | Ethanol/Water | >99% |
| Crude this compound | Column Chromatography | Dichloromethane/Methanol | >95% |
| Final this compound | Recrystallization | Isopropanol | >99.5% |
A patent for the purification of a related aminopyridine crude product describes dissolving the crude material in absolute ethanol, treating it with a decolorizing agent like activated carbon, and then adding an alkane reagent to precipitate the purified solid. google.com This general procedure could likely be adapted for the final purification of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a definitive structural map of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysistandfonline.comnih.gov
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropoxy group, and the protons of the amine group.
The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The isopropoxy group should exhibit a septet for the single CH proton, coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet. The amine (NH₂) protons typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | d | 1H | H-6 (Pyridine) |
| ~7.0 | d | 1H | H-4 (Pyridine) |
| ~5.2 | sept | 1H | CH (isopropoxy) |
| ~4.5 | br s | 2H | NH₂ |
| ~1.3 | d | 6H | CH₃ (isopropoxy) |
Predicted data based on general principles and analysis of similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysistandfonline.comnih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C-2 (Pyridine, C-O) |
| ~145 | C-6 (Pyridine, C-H) |
| ~135 | C-3 (Pyridine, C-N) |
| ~125 | C-4 (Pyridine, C-H) |
| ~110 | C-5 (Pyridine, C-Br) |
| ~70 | CH (isopropoxy) |
| ~22 | CH₃ (isopropoxy) |
Predicted data based on general principles and analysis of similar structures.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the one between the H-4 and H-6 protons of the pyridine ring, and the correlation between the methine (CH) and methyl (CH₃) protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-6, the isopropoxy CH, and the isopropoxy CH₃ based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.gov
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₁BrN₂O, with a calculated molecular weight of approximately 231.09 g/mol . evitachem.com
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 230 and 232.
Common fragmentation pathways would likely involve the loss of the isopropoxy group or fragments thereof, such as propene, and the loss of the bromine atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 230/232 | [M]⁺ Molecular ion |
| 188/190 | [M - C₃H₆]⁺ (Loss of propene) |
| 171/173 | [M - C₃H₇O]⁺ (Loss of isopropoxy radical) |
| 151 | [M - Br]⁺ (Loss of Bromine radical) |
Predicted data based on general principles of mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netchemicalbook.com
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amine, the C-O bond of the ether, the C-N bonds, and the aromatic C-H and C=C/C=N bonds of the pyridine ring. wpmucdn.comorgchemboulder.com
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2980-2850 | C-H stretch (aliphatic) | Isopropoxy Group |
| ~1620 | N-H bend (scissoring) | Primary Amine |
| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| ~1050 | C-O-C stretch (symmetric) | Aryl-alkyl ether |
| ~600 | C-Br stretch | Bromo-aromatic |
Predicted data based on characteristic group frequencies.
X-ray Crystallography for Solid-State Structural Determination
While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a single crystal of sufficient quality would allow for the exact measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. nih.govnih.gov
The crystal structure of a related compound, 3-amino-5-bromo-2-iodopyridine, has been determined, revealing intermolecular N—H⋯N hydrogen bonds that link molecules into chains. nih.gov A similar packing arrangement could be anticipated for this compound, where the amine group acts as a hydrogen bond donor and the pyridine nitrogen acts as an acceptor, influencing the solid-state architecture of the compound.
Theoretical and Computational Investigations of 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural and electronic characteristics of organic molecules. DFT studies on aminopyridine derivatives typically employ methods like B3LYP with a basis set such as 6-311G++(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. ijret.orgmdpi.com
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, this process would involve calculating bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for this compound (Illustrative, based on related structures)
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-NH₂ Bond Length | ~1.40 Å | Typical for aminopyridines. ijret.org |
| C-Br Bond Length | ~1.90 Å | Standard for bromo-aromatic compounds. |
| C-O-C Bond Angle (isopropoxy) | ~118° | Reflects sp³ hybridization of the ether oxygen. |
| Pyridine (B92270) Ring Planarity | Nearly Planar | Characteristic of the aromatic system. |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
In a computational study of derivatives of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001), the HOMO was typically located on the aminopyridine ring, indicating this is the primary site for electrophilic attack. The LUMO was distributed across the coupled aromatic systems. mdpi.com For this compound, the HOMO is predicted to be concentrated on the electron-rich pyridine ring, particularly influenced by the amino and isopropoxy groups. The LUMO would likely be distributed over the pyridine ring, with some contribution from the bromine atom. The HOMO-LUMO energy gap would quantify its kinetic stability and reactivity. mdpi.com
Table 2: Illustrative FMO Data for a Substituted Aminopyridine Derivative
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.5 to -6.0 | Primarily on the aminopyridine ring. mdpi.com |
| LUMO | -1.0 to -1.5 | Distributed across the aromatic system. mdpi.com |
| Energy Gap (ΔE) | ~4.5 eV | Indicates moderate reactivity. mdpi.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. ijret.org Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. ijret.org
For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group, identifying these as key sites for hydrogen bonding and electrophilic interactions. ijret.org The hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as electron-deficient sites. ijret.org
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). A high dipole moment indicates significant charge separation in the molecule, influencing its solubility and intermolecular interactions. DFT studies on 5-bromo-2-methylpyridin-3-amine derivatives have calculated dipole moments to understand their polarity. mdpi.com
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These calculations would pinpoint specific atoms on the this compound molecule that are most likely to participate in chemical reactions.
Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights
Beyond static properties, quantum chemical calculations can be used to model reaction pathways and elucidate mechanisms. For this compound, a key reaction is the Suzuki cross-coupling, where the bromine atom is replaced by an aryl group. mdpi.com
Computational studies can model the entire catalytic cycle of such a reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By mapping the potential energy surface, researchers can determine the activation energy for each step (e.g., oxidative addition, transmetalation, reductive elimination) and identify the rate-determining step. This provides deep mechanistic insight that can be used to optimize reaction conditions, such as the choice of catalyst, base, and solvent, to improve product yield. mdpi.com
In Silico Modeling for Structure-Reactivity Relationships and Design of Analogues
In silico modeling uses computational methods to establish relationships between a molecule's structure and its chemical or biological activity. For this compound, these techniques can be used to predict its properties and to design novel analogues with enhanced characteristics.
By systematically modifying the substituents on the pyridine ring (e.g., replacing the bromine with other halogens or the isopropoxy group with other alkoxy groups), researchers can create a virtual library of related compounds. Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating calculated molecular descriptors (such as those from DFT) with observed or predicted activity. rsc.org This approach allows for the rational design of new molecules with tailored electronic, steric, and pharmacokinetic properties for potential use in medicinal chemistry or materials science, guiding synthetic efforts toward the most promising candidates. rsc.orgmdpi.com
Chemical Transformations and Reactivity Profiles of 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Reactions Involving the Amine Functionality
Condensation Reactions with Carbonyl Compounds
The primary amine functionality at the C3 position of 5-bromo-2-(propan-2-yloxy)pyridin-3-amine serves as a reactive site for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. libretexts.org This transformation is a fundamental process in organic synthesis for constructing carbon-nitrogen double bonds.
The reaction is generally acid-catalyzed. The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org The formation of the imine derivative from this compound introduces a new substituent onto the pyridine (B92270) ring, which can be a versatile intermediate for further synthetic modifications. For instance, the resulting imine can be reduced to a secondary amine or be subjected to attack by nucleophiles.
While specific examples detailing the condensation of this compound with various carbonyl compounds are not extensively documented in readily available literature, the reactivity is predictable based on the general principles of imine formation. libretexts.org More complex, multi-component reactions involving amines, carbonyl compounds, and a third reactive species are also a possibility, leading to the synthesis of diverse heterocyclic systems. researchgate.net
Table 1: General Conditions for Imine Formation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Acid (e.g., p-TsOH, Acetic Acid) | Toluene, Ethanol, Methanol | Imine (Schiff Base) |
Transformations Involving the Isopropoxy Group
The isopropoxy group at the C2 position of the pyridine ring is a defining feature of the molecule. While generally stable, this ether linkage can participate in specific chemical transformations.
Ether Cleavage Reactions
Ethers are known for their general lack of reactivity, which makes them suitable as solvents for many reactions. unizin.orglibretexts.org However, the carbon-oxygen bond of the isopropoxy group can be cleaved under stringent conditions, typically involving strong acids. unizin.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI); hydrochloric acid (HCl) is generally not effective. unizin.orglibretexts.org
The cleavage of the ether in this compound would proceed by protonation of the ether oxygen, forming a good leaving group (isopropanol). This is followed by a nucleophilic substitution reaction where a halide ion attacks one of the adjacent carbon atoms. wikipedia.orgmasterorganicchemistry.com The specific mechanism, either SN1 or SN2, depends on the nature of the alkyl group. unizin.orgwikipedia.org In the case of the isopropoxy group, the carbon attached to the oxygen is secondary. Cleavage could potentially proceed via an SN2 mechanism at the less hindered methyl groups of the isopropyl moiety, or an SN1 mechanism if a stable secondary carbocation can be formed. unizin.orglibretexts.org The reaction would ultimately yield 5-bromo-3-aminopyridin-2-ol and an isopropyl halide.
Table 2: Expected Products of Ether Cleavage
| Starting Material | Reagent | Mechanism | Expected Products |
|---|
Modifications of the Alkoxy Chain
Direct chemical modification of the isopropyl chain of the isopropoxy group without cleaving the ether bond is synthetically challenging and not a commonly reported transformation for this class of compounds. Such reactions would require reagents that can selectively react with the C-H bonds of the isopropyl group in the presence of the more reactive sites on the pyridine ring, such as the amino group and the bromine atom. Reactions like free-radical halogenation could theoretically occur on the alkyl chain, but they often lack selectivity and could lead to a mixture of products and degradation of the aromatic core. Therefore, functionalization of this part of the molecule is typically achieved by synthesizing the desired alkoxy side chain first and then attaching it to the pyridine ring, rather than by post-synthetic modification.
Pyridine Ring Functionalization and Derivatization
The pyridine ring of this compound is rich in functionality, offering several avenues for further derivatization. The bromine atom at the C5 position is a particularly useful handle for introducing a wide range of substituents.
One of the most powerful methods for functionalizing this position is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction allows for the formation of a new carbon-carbon bond by reacting the bromo-pyridine with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly versatile and tolerates a wide variety of functional groups, making it possible to synthesize a diverse library of 5-aryl-2-(propan-2-yloxy)pyridin-3-amine derivatives. mdpi.com Studies on the similar compound 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated efficient Suzuki coupling with various arylboronic acids, suggesting that the isopropoxy-substituted analogue would behave similarly. mdpi.com
The bromine atom can also be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by nucleophiles such as amines or thiols. evitachem.com
Furthermore, the nitrogen atom of the pyridine ring itself can be targeted. Oxidation, for example with agents like hydrogen peroxide, can convert the pyridine nitrogen into an N-oxide. evitachem.comresearchgate.net This transformation alters the electronic properties of the ring, potentially influencing the reactivity of the other substituents and enabling further functionalization pathways specific to pyridine N-oxides. researchgate.net
Table 3: Examples of Pyridine Ring Functionalization Reactions
| Reaction Type | Reagents | Position of Reaction | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C5 (Br replacement) | 5-Aryl-2-(propan-2-yloxy)pyridin-3-amine |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., Morpholine, Piperidine) | C5 (Br replacement) | 5-(Amino-substituted)-2-(propan-2-yloxy)pyridin-3-amine |
| N-Oxidation | Oxidizing agent (e.g., H₂O₂) | Pyridine Nitrogen | This compound N-oxide |
Role As a Synthetic Intermediate in Complex Molecule Construction
Utilization in the Formation of Advanced Heterocyclic Systems
The structure of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is well-suited for the synthesis of advanced heterocyclic systems, especially fused pyrimidines. Fused pyrimidine (B1678525) scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. nih.govsci-hub.se The vicinal arrangement of the isopropoxy and amine groups in the starting material is crucial for constructing fused ring systems like pyrido[2,3-d]pyrimidines.
In a typical synthetic approach, the 3-amino group can react with various carbon-based electrophiles to form an intermediate that subsequently undergoes intramolecular cyclization. The bromine atom at the 5-position can be retained for later-stage functionalization or can participate in the cyclization process, leading to diverse and complex heterocyclic frameworks. The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidine (B11772683) and triazolo[1,5-a]pyrimidine, often proceeds from appropriately substituted pyrimidine precursors, highlighting the importance of intermediates that can undergo such cyclization reactions. researchgate.net
Strategic Application in Multi-Step Organic Syntheses
The distinct reactivity of the functional groups on this compound allows for its strategic application in multi-step syntheses where sequential, controlled modifications are required. The bromine atom is particularly useful for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.
For instance, the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, is a common strategy. mdpi.com In this reaction, the bromine atom can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst. mdpi.com This step is often performed first, leveraging the robust nature of the C-Br bond for selective activation. Subsequently, the amino group can be engaged in further reactions, such as acylation, alkylation, or condensation, to build out another part of the target molecule. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex products. The synthesis of related pyridine (B92270) derivatives has been achieved using palladium catalysts like Pd(PPh₃)₄ with a suitable base, a method applicable to this compound. mdpi.com
Table 1: Representative Sequential Reactions in a Multi-Step Synthesis
| Step | Reaction Type | Reactive Site | Reagents & Conditions | Resulting Intermediate |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C5-Br | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 85-95°C | 5-Aryl-2-(propan-2-yloxy)pyridin-3-amine |
| 2 | Amide Formation | C3-NH₂ | Acyl chloride, pyridine, CH₂Cl₂ | N-(5-Aryl-2-(propan-2-yloxy)pyridin-3-yl)amide |
| 3 | Cyclization | Amide and Pyridine N | POCl₃, heat | Fused Heterocyclic System |
Contribution to the Development of Diverse Chemical Scaffolds
As a versatile building block, this compound contributes significantly to the development of diverse chemical scaffolds. evitachem.com The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached. The ability to modify this compound at both the C5 (via the bromo group) and C3 (via the amine group) positions allows for the creation of large libraries of related compounds with different substituents.
This diversity is crucial in drug discovery for exploring structure-activity relationships (SAR). For example, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) can replace the bromine atom with a wide array of primary or secondary amines, leading to scaffolds with different steric and electronic properties. evitachem.com The resulting 5-amino-substituted pyridines can then be further modified at the 3-amino position. This approach facilitates the generation of novel pyridine-annulated purine (B94841) analogs and other complex heterocyclic structures that are designed based on scaffold-hopping from known bioactive molecules. rsc.org
Table 2: Scaffold Diversity from this compound
| Reaction at C5-Br | Coupling Partner | Resulting Scaffold Core | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acids | 5-Aryl-3-aminopyridine | Kinase Inhibitors |
| Buchwald-Hartwig Amination | Cyclic Secondary Amines (e.g., Morpholine) | 5-(Morpholin-4-yl)-3-aminopyridine | CNS Agents |
| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-3-aminopyridine | Materials Science, Molecular Probes |
| Heck Coupling | Alkenes | 5-Alkenyl-3-aminopyridine | Polymer Precursors |
Development of Novel Synthetic Routes Utilizing the Chemical Compound
The unique substitution pattern of this compound enables the development of novel and efficient synthetic routes to valuable chemical entities. Synthetic chemists can devise domino or one-pot reactions that leverage the multiple reactive sites to rapidly build molecular complexity. A domino reaction is a sequence where subsequent reactions occur under the same conditions without the need to isolate intermediates. researchgate.net
Future Prospects and Emerging Research Avenues for 5 Bromo 2 Propan 2 Yloxy Pyridin 3 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The continued utility of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine in various chemical sectors necessitates the development of more efficient and environmentally benign synthetic methodologies. Current synthesis often involves the reaction of a precursor like 5-bromo-2-methylpyridin-3-amine (B1289001) with isopropyl alcohol, potentially using palladium catalysts. evitachem.com While effective, future research is anticipated to pivot towards greener alternatives that minimize waste, reduce energy consumption, and avoid the use of heavy metals.
Promising avenues for exploration include multicomponent, one-pot reactions which offer a streamlined approach to constructing the molecule from simpler precursors, thereby improving atom economy. nih.gov The investigation of solvent-free reaction conditions or the use of aqueous micellar systems represents another significant step towards sustainability, reducing reliance on volatile organic compounds. researchgate.net Furthermore, the development of novel catalytic systems, perhaps employing more abundant and less toxic metals or even organocatalysts, could provide sustainable alternatives to traditional palladium-based methods. researchgate.net The principles of sustainable chemistry could guide the optimization of existing routes, for instance, by improving reaction conditions to enhance yield and minimize the formation of by-products.
| Research Avenue | Potential Benefit | Key Methodologies |
| Catalyst Development | Reduced environmental impact, lower cost | Heterogeneous catalysis, organocatalysis, earth-abundant metal catalysts |
| Green Solvents | Decreased pollution and hazard risk | Aqueous synthesis, supercritical fluids, bio-based solvents |
| Process Intensification | Improved efficiency and safety | Flow chemistry, microwave-assisted synthesis, multicomponent reactions nih.gov |
| Atom Economy | Minimized waste generation | One-pot synthesis, cascade reactions |
Advanced Mechanistic Studies of its Chemical Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing its use and designing new applications. The compound is known to participate in several key reaction types, including nucleophilic substitution at the bromine position, as well as oxidation and reduction of the pyridine (B92270) core and its substituents. evitachem.com
Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and computational modeling. Kinetic studies can elucidate the rate-determining steps and the influence of various reaction parameters on the transformation pathways. researchgate.net For instance, investigating the precise mechanism of nucleophilic aromatic substitution (SNAr) at the C5 position could reveal the role of the isopropoxy and amine groups in activating or deactivating the ring system. Techniques like in-situ reaction monitoring (e.g., via NMR or IR spectroscopy) can capture transient intermediates, providing a more complete picture of the reaction coordinate. Furthermore, photoredox catalysis offers a modern approach to forming pyridyl radicals from halopyridines, and mechanistic investigations into such reactions could unlock novel, mild functionalization pathways for this compound. nih.gov
Computational Design and Prediction of New Derivatives with Tuned Reactivity
Computational chemistry is poised to accelerate the discovery of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) has proven to be a powerful tool for studying related pyridine systems, enabling the calculation of molecular orbitals, reactivity indices, and molecular electrostatic potentials. mdpi.comresearchgate.net Applying these methods to the target compound can predict how structural modifications will influence its electronic properties and chemical reactivity.
Future research will focus on creating in silico libraries of virtual derivatives by modifying the substituents on the pyridine ring. For example, replacing the bromo group with other halogens or pseudohalogens, or altering the alkoxy group, could fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This predictive power allows researchers to prioritize the synthesis of candidates with desirable characteristics, such as enhanced reactivity in cross-coupling reactions or specific electronic properties for materials science applications. Structure-activity relationship (SAR) studies, guided by these computational insights, can establish a clear roadmap for designing next-generation molecules with precisely controlled functions. acs.org
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity indices, bond energies nih.gov | Predicting reaction outcomes, designing catalysts |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding intermolecular interactions, optimizing reaction conditions |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, material properties | Guiding synthesis of new functional molecules |
Potential Integration into Materials Science Research (e.g., as a building block for organic electronic materials)
The unique electronic and structural features of this compound make it an intriguing candidate for materials science research, particularly in the field of organic electronics. evitachem.com Functionalized pyridines are increasingly recognized for their potential in applications such as organic light-emitting diodes (OLEDs), where they can serve as components of hole-transporting or electron-transporting materials. nih.govacs.orgrsc.org The presence of a reactive bromine atom on the pyridine ring of this compound makes it an ideal monomer for polymerization reactions, such as Suzuki or Stille cross-coupling. mdpi.com
Emerging research could focus on synthesizing novel conjugated polymers or oligomers where this pyridine derivative is a key repeating unit. The interplay between the electron-donating amine and alkoxy groups and the electron-withdrawing pyridine ring could lead to materials with interesting photophysical properties, such as fluorescence. mdpi.com By strategically coupling this molecule with other aromatic systems, researchers could develop new hole-transporting materials for use in OLEDs and perovskite solar cells. acs.orgresearchgate.net The isopropoxy group could also enhance the solubility of resulting polymers, facilitating their processing from solution for the fabrication of thin-film electronic devices. The potential to create materials with specific properties, such as corrosion resistance or catalytic activity, further broadens its applicability. evitachem.com
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of brominated pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine) are synthesized using bases such as potassium carbonate in polar aprotic solvents like DMF under reflux conditions . Optimization strategies include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity.
- Temperature control : Reflux conditions (100–150°C) ensure complete conversion of intermediates.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity.
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound in experimental settings?
Based on analogous bromopyridines (e.g., 5-Bromo-3-phenylpyrazin-2-amine), this compound is likely soluble in DMSO, DMF, or dichloromethane. Storage at room temperature (RT) in airtight containers under inert gas (N₂ or Ar) is recommended to prevent degradation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at the 5-position acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. Key factors include:
- Electronic effects : Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating oxidative addition to Pd(0).
- Steric considerations : The isopropoxy group at the 2-position may hinder reactivity in sterically demanding reactions.
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like XPhos enhance coupling efficiency .
Q. How can researchers resolve discrepancies in reported reaction yields when functionalizing this compound under varying catalytic conditions?
Contradictions in yield data often arise from differences in:
- Catalyst loading : Higher Pd concentrations (1–5 mol%) may improve yields but increase side reactions.
- Base selection : Strong bases (e.g., Cs₂CO₃) versus mild bases (K₂CO₃) affect reaction kinetics.
- Solvent polarity : Polar solvents (DMF, DMSO) stabilize intermediates but may reduce selectivity.
Methodological solutions include systematic Design of Experiments (DoE) to isolate variables and validate reproducibility .
Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine), key parameters include:
- Crystal growth : Slow evaporation from ethanol or acetonitrile yields diffraction-quality crystals.
- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Full-matrix least-squares refinement (e.g., SHELXL) achieves R-values < 0.05 .
Theoretical and Mechanistic Questions
Q. What computational methods can predict the regioselectivity of electrophilic substitutions on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify reactive sites. For brominated pyridines, the C-5 position is typically more electrophilic due to resonance effects from the amine and alkoxy groups. Frontier Molecular Orbital (FMO) analysis further clarifies reactivity patterns .
Q. How does the isopropoxy group at the 2-position affect the compound’s biological activity in drug discovery contexts?
The isopropoxy group enhances lipophilicity, potentially improving membrane permeability. However, steric bulk may reduce binding affinity to target proteins (e.g., kinases). Comparative studies with methoxy or ethoxy analogs can elucidate structure-activity relationships (SARs) .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing impurities in synthesized batches of this compound?
Q. How should researchers design kinetic studies to probe the compound’s stability under acidic or basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
